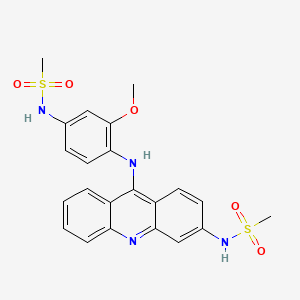
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, an acridine moiety, and a methanesulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, often using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or amines in aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the acridine core’s known interactions with DNA.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes, which can lead to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methoxy-4-((3-(methylamino)-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(3-Methoxy-4-((3-(methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methanesulfonamide groups enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
97869-50-6 |
|---|---|
Molekularformel |
C22H22N4O5S2 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
N-[4-[[3-(methanesulfonamido)acridin-9-yl]amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O5S2/c1-31-21-13-15(26-33(3,29)30)9-11-19(21)24-22-16-6-4-5-7-18(16)23-20-12-14(8-10-17(20)22)25-32(2,27)28/h4-13,25-26H,1-3H3,(H,23,24) |
InChI-Schlüssel |
IASYDGLWRGAEQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
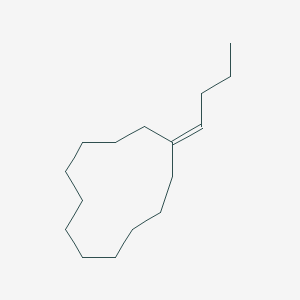
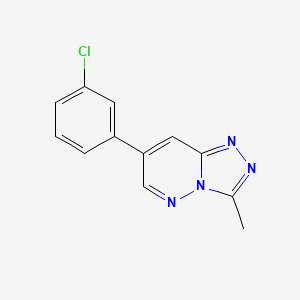
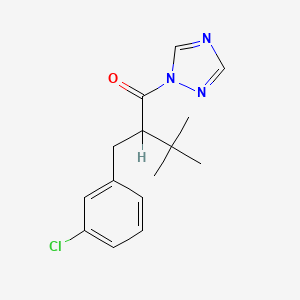
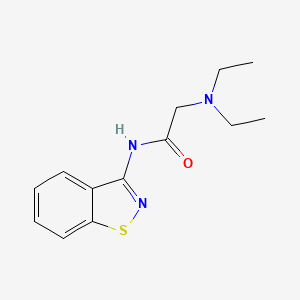
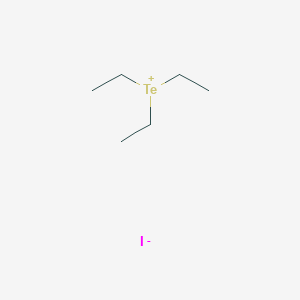
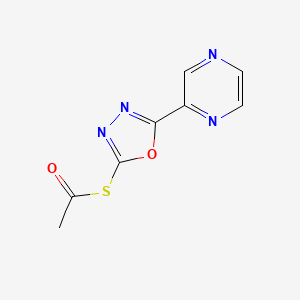
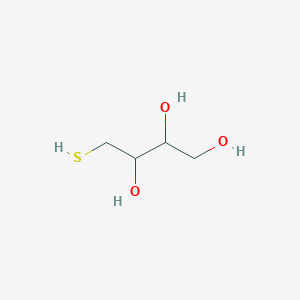
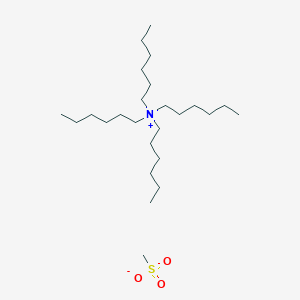
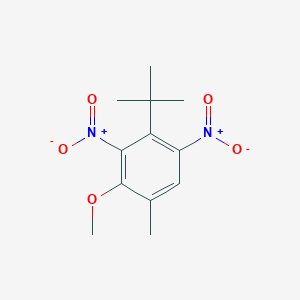
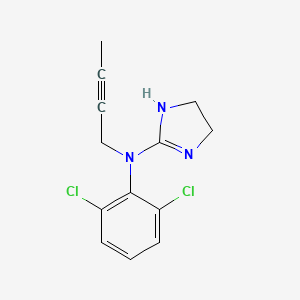
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
